molecular formula C15H20O2 B1252259 (6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

Cat. No. B1252259
M. Wt: 232.32 g/mol
InChI Key: ZLESWHXADLWJPV-UAWPZABVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furanogermenone is a germacrane sesquiterpenoid.

Scientific Research Applications

Synthesis of Chiral Building Blocks

The compound is used in the synthesis of chiral building blocks like cyclopentenone conjugated with tetrahydrofurans. These blocks have applications in synthesizing complex organic molecules (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).

Structural Studies in Crystallography

The compound's derivatives are studied for their crystal structures, providing insights into molecular conformations and interactions. This understanding is crucial for the development of new materials and drugs (Moumou et al., 2010).

Investigation of Natural Products

It is used to study the structure of naturally occurring compounds like sesquiterpenoids. Understanding these structures can lead to the discovery of new natural products with potential applications in medicine (Rücker, Silva, & Bauer, 1971).

Development of Macrocyclic Compounds

The compound aids in synthesizing macrocyclic ring systems found in natural products like lophotoxin. These compounds have significant potential in pharmaceutical research, especially as receptor antagonists (Astley & Pattenden, 1992).

Studies in Stereochemistry

Derivatives of this compound are used to understand stereochemical arrangements in molecules, which is fundamental in designing drugs with specific orientations and properties (Penthala et al., 2014).

Research in Organic Synthesis

It plays a role in the construction of the oxygen-bridged tricyclic framework of furanoheliangolides. These studies contribute to advancing synthetic methods in organic chemistry (Brown & Paquette, 1992).

properties

Product Name

(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5+/t11-/m0/s1

InChI Key

ZLESWHXADLWJPV-UAWPZABVSA-N

Isomeric SMILES

C[C@H]1CC/C=C(/CC2=C(CC1=O)C(=CO2)C)\C

Canonical SMILES

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C

synonyms

furanogermenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one
Reactant of Route 2
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one
Reactant of Route 3
Reactant of Route 3
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one
Reactant of Route 4
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one
Reactant of Route 5
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one
Reactant of Route 6
(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

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